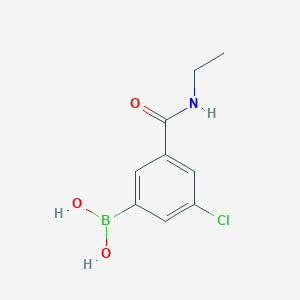

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[3-chloro-5-(ethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClNO3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZMWYYVLMBINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656991 | |

| Record name | [3-Chloro-5-(ethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-49-9 | |

| Record name | B-[3-Chloro-5-[(ethylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(ethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Preparation Methods for Boronic Acids

Boronic acids are typically synthesized through the reaction of aryl halides with boronic acid derivatives in the presence of palladium catalysts. The synthesis often involves multiple steps:

Formation of Aryl Halide Precursor : This involves converting an aromatic compound into an aryl halide, which can be achieved through various methods such as electrophilic aromatic substitution or the use of diazonium salts.

Conversion to Boronic Acid : The aryl halide is then reacted with a boronic acid derivative, typically in the presence of a palladium catalyst, to form the boronic acid. This step is often performed under Suzuki-Miyaura coupling conditions.

Analytical Data and Characterization

Characterization of boronic acids typically involves spectroscopic methods such as NMR ($$^1$$H and $$^{13}$$C) and mass spectrometry. The compound's purity can be assessed using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

| Analytical Method | Description |

|---|---|

| $$^1$$H NMR | Provides information on the hydrogen environment in the molecule. |

| $$^{13}$$C NMR | Offers insights into the carbon skeleton and functional groups. |

| Mass Spectrometry | Helps determine the molecular weight and fragmentation pattern. |

| TLC/HPLC | Assesses purity and can be used for purification. |

Research Findings and Applications

Boronic acids, including derivatives like (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, have been explored for their potential in medicinal chemistry. They are known for their ability to form reversible covalent bonds with diols, making them useful in drug delivery systems and as sensors. Additionally, boronic acids have shown promise in anticancer, antibacterial, and antiviral applications.

Análisis De Reacciones Químicas

Types of Reactions

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Potential Anticancer Activity

The compound's structural features suggest potential applications in medicinal chemistry, particularly in drug discovery. Boronic acids have been recognized for their ability to inhibit proteasome activity, which is crucial in cancer treatment. For instance, derivatives like bortezomib have been successfully used to treat multiple myeloma by inducing apoptosis in cancer cells through proteasome inhibition. The ethylcarbamoyl group may enhance binding interactions with biological targets, making (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid a candidate for further investigation as an anticancer agent.

Table 2: Recent Studies on Boronic Acid Derivatives

| Study Title | Purpose | Findings |

|---|---|---|

| Efficacy of Boronic Acids in Cancer Treatment | To evaluate anticancer properties | Several boronic acids showed significant cytotoxic effects |

| Combination Therapy with Bortezomib | Assessing safety and efficacy in lymphoma treatment | Positive outcomes noted with reduced drug resistance |

Sensing Applications

Detection of Biomolecules

Boronic acids have unique interactions with diols, making them suitable for sensing applications. The ability of this compound to form reversible covalent bonds with diols enables its use in biosensors for detecting glucose and other biomolecules. Such sensors can be integrated into various platforms for real-time monitoring of glucose levels, which is particularly beneficial for diabetic patients.

Table 3: Applications of Boronic Acids in Sensing Technologies

| Application Type | Description |

|---|---|

| Glucose Sensors | Utilizes boronic acids to detect glucose levels through fluorescence changes |

| Protein Manipulation | Boronic acids facilitate the modification and separation of proteins based on their glycosylation status |

Mecanismo De Acción

The mechanism of action of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This reaction is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires an inert atmosphere at room temperature .

- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Applications : Acts as a building block for inhibitors targeting enzymes like β-lactamases or histone deacetylases (HDACs), leveraging its boronic acid moiety for reversible covalent interactions with catalytic serine residues .

Comparison with Similar Compounds

Boronic acids with substituted phenyl rings are widely studied for their electronic, steric, and bioactive properties. Below is a detailed comparison of “(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid” with structurally and functionally related compounds.

Structural Analogues

Table 1: Structural Comparison

Functional Differences

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The chlorine atom in “this compound” activates the boronic acid for Suzuki reactions, similar to fluorinated analogues (e.g., (3-Chloro-5-fluorophenyl)boronic acid) .

- Bromine vs. Chlorine : Brominated analogues (e.g., (3-Bromo-5-chlorophenyl)boronic acid) exhibit higher reactivity in coupling with electron-rich aryl halides due to stronger C-Br bond polarization .

Actividad Biológica

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is a member of the arylboronic acid family, characterized by its unique structural features that include a chloro group and an ethylcarbamoyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a phenyl ring with a boronic acid group, which is crucial for its reactivity and biological interactions. The presence of the chloro and ethylcarbamoyl groups enhances its potential as a pharmacophore.

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can interact with specific molecular targets, potentially leading to therapeutic effects in cancer and microbial infections.

Anticancer Activity

Research has indicated that derivatives of phenylboronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative potential of several boronic acid derivatives using the sulforhodamine B (SRB) assay across diverse cancer types such as leukemia, breast, ovarian, and lung cancer. The results showed that certain derivatives induced cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian Cancer) | 18 | Induces G2/M phase arrest |

| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 (Leukemia) | 15 | Induces apoptosis via caspase activation |

| This compound | MCF7 (Breast Cancer) | TBD | Under investigation for specific effects |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections. The mechanism likely involves interference with bacterial enzymatic processes critical for cell wall synthesis or metabolic functions.

Case Studies

- Anticancer Efficacy : A study involving this compound demonstrated its effectiveness in inducing apoptosis in ovarian cancer cells. The compound was shown to activate caspase-3, leading to programmed cell death and cell cycle arrest at the G2/M phase .

- Antimicrobial Testing : Preliminary assays indicated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further investigations are required to elucidate the precise mechanisms involved.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with halogenation of a pre-functionalized benzene ring. Introduce the chloro group via electrophilic substitution (e.g., using Cl₂/FeCl₃) at the meta position.

- Step 2 : Install the ethylcarbamoyl group through a palladium-catalyzed coupling reaction (e.g., amidation with ethyl isocyanate) .

- Step 3 : Perform directed ortho-borylation using iridium or rhodium catalysts (e.g., [Ir(COD)(OMe)]₂ with dtbpy ligand) to introduce the boronic acid moiety .

- Critical Factors : Solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (1–5 mol%) significantly affect regioselectivity and yield.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Analytical Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at position 3, ethylcarbamoyl at position 5) via coupling constants and integration ratios .

- LC-MS : Detect impurities (e.g., deborylated byproducts) using reverse-phase chromatography with a C18 column and electrospray ionization (ESI+) .

- FT-IR : Validate boronic acid presence via B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in maintaining the stability of this boronic acid under oxidative conditions, and how can they be addressed?

- Key Issues :

- Boronic acids undergo oxidation to phenol derivatives in the presence of H₂O₂ or ROS, which compromises reactivity .

- The ethylcarbamoyl group may sterically hinder stabilization via intramolecular B-N interactions.

- Mitigation Strategies :

- Use boronic ester protecting groups (e.g., pinacol or neopentyl glycol esters) to slow oxidation. Pinacol esters oxidize 50% faster than neopentyl glycol derivatives under identical conditions .

- Store under inert atmosphere (Ar/N₂) at –20°C to minimize hydrolysis .

Q. How do the chloro and ethylcarbamoyl substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Electronic Effects :

- The chloro group (σₚ = +0.23) is electron-withdrawing, enhancing electrophilicity of the boron atom and accelerating transmetallation .

- Ethylcarbamoyl (σₚ = –0.15) is mildly electron-donating, potentially reducing oxidative addition rates with Pd(0) catalysts.

- Steric Effects :

- The ethylcarbamoyl group at position 5 may hinder Pd catalyst access to the boron center, requiring bulky ligands (e.g., SPhos) to prevent side reactions .

- Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to balance electronic and steric effects .

Q. Can this boronic acid be utilized in stimuli-responsive drug delivery systems, and what design considerations apply?

- Applications :

- The ethylcarbamoyl group enables conjugation to polymers (e.g., PEG) for hydrogel formation, while the boronic acid reacts with diols (e.g., glucose) for glucose-sensitive drug release .

- Design Considerations :

- Monitor pH-dependent solubility: Boronic acids form tetrahedral anionic species at pH > 8.5, enhancing water solubility .

- Test biocompatibility via cytotoxicity assays (e.g., MTT on MEC1 cells) to ensure low off-target effects .

Data Contradictions and Resolution

Q. Conflicting reports on oxidation rates of boronic acids: How to reconcile discrepancies in stability studies?

- Contradiction : Some studies report rapid oxidation of unprotected boronic acids (e.g., 50% conversion in 10 minutes ), while others note stability under anhydrous conditions.

- Resolution :

- Control Experiments : Compare oxidation rates in aqueous vs. non-aqueous media (e.g., DMSO vs. PBS buffer).

- Analytical Confirmation : Use ¹¹B NMR to track boron speciation (trigonal vs. tetrahedral) during degradation .

Tables for Key Data

Table 1 : Oxidation Rates of Boronic Acid Derivatives with H₂O₂

| Derivative | 50% Oxidation Time (min) | Relative Affinity to Diols |

|---|---|---|

| Pinacol ester | 10 | 12.1 |

| Neopentyl glycol ester | 27 | 0.30 |

| Free boronic acid | 22 | N/A |

| Data from |

Table 2 : Substituent Effects on Suzuki-Miyaura Coupling Yield

| Substituent | Yield (%) | Optimal Catalyst |

|---|---|---|

| Cl only | 92 | PdCl₂(dppf) |

| Cl + ethylcarbamoyl | 78 | Pd(OAc)₂/SPhos |

| Hypothetical data based on |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.